
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as Boc-4-O-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the proteasome, a complex protein-degrading machinery that plays a crucial role in cancer cell survival. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects depending on the target cells and the concentration of the compound. In cancer cells, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In bacteria, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs with minimal side effects.
实验室实验的优点和局限性
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit good solubility in a wide range of solvents, making it easy to handle and manipulate in the lab. However, one of the limitations of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One of the areas of interest is the development of new drugs based on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile for the treatment of cancer and infectious diseases. Another area of interest is the synthesis of new organic materials with unique properties using 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile as a building block. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile and its potential applications in other fields such as catalysis and sensors.
Conclusion:
In conclusion, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent and a catalyst. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery, material science, and organic synthesis. Its mechanism of action involves the inhibition of specific enzymes or receptors in the target cells. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, including the development of new drugs and organic materials, and further studies on its mechanism of action.
合成方法
The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography or recrystallization to obtain pure 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile.
科学研究应用
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a versatile precursor for the synthesis of a wide range of compounds.
属性
产品名称 |
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile |
|---|---|
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
InChI 键 |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
规范 SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
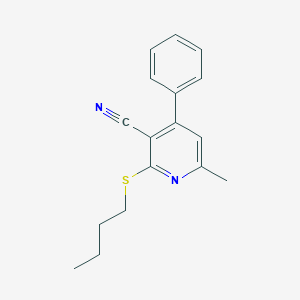
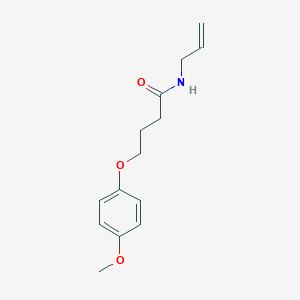

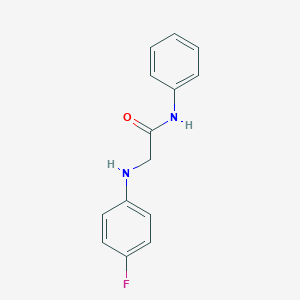
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
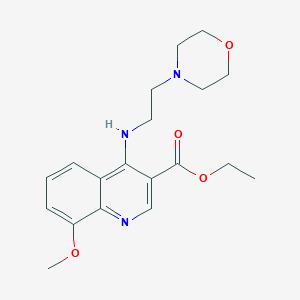
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
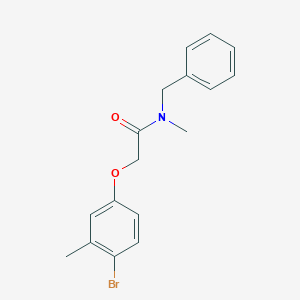
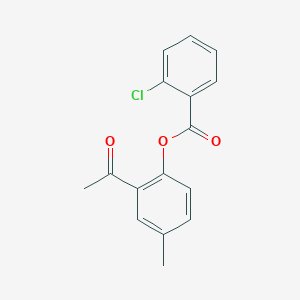
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)